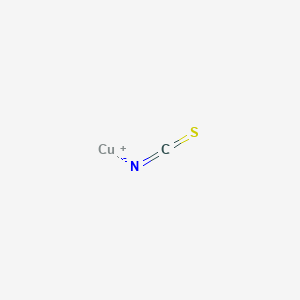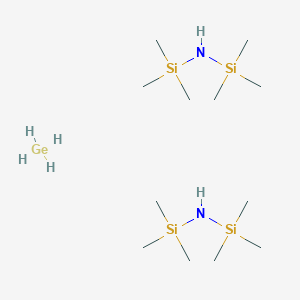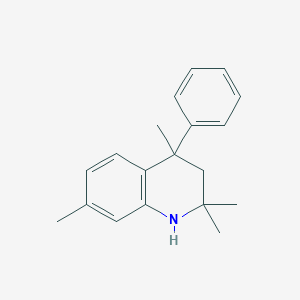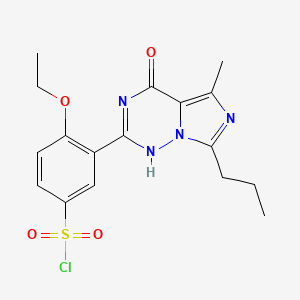
L-Serine-13C3
Übersicht
Beschreibung
L-Serine-13C3 is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 108.071 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Serine-13C3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Serine-13C3 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cometabolism of l-Serine in Corynebacterium glutamicum :
- In Corynebacterium glutamicum, l-serine does not support growth but is consumed during glucose growth. The carbon skeleton of l-serine is mainly converted to pyruvate-derived metabolites, such as l-alanine. The study identifies genes involved in this process, suggesting the importance of l-serine in microbial metabolism and potential biotechnological applications (Netzer et al., 2004).
Reprogramming One-Carbon Metabolic Pathways in Corynebacterium glutamicum :
- This study decouples l-serine catabolism from cell growth in Corynebacterium glutamicum by reprogramming one-carbon unit metabolic pathways. The introduction of the glycine cleavage system from Escherichia coli into C. glutamicum increased l-serine accumulation, illustrating potential methods for enhancing the production of valuable amino acids (Zhang et al., 2018).
l-Serine Biosynthesis in Brucella abortus :
- This research demonstrates that l-serine is crucial for the intracellular proliferation of Brucella abortus, a pathogenic bacterium. The study sheds light on the metabolic pathways and genes involved in l-serine biosynthesis, contributing to our understanding of bacterial pathogenicity and potential targets for antimicrobial strategies (Révora et al., 2019).
Stereoselective Synthesis of Stable Isotope-Labeled L-α-Amino Acids :
- This study develops a method for the biosynthesis of 13C- and 15N-labeled L-serine using Methylobacterium extorquens AM1, indicating the utility of L-serine-13C3 in producing labeled amino acids for research purposes, particularly in the study of metabolic pathways (Hanners et al., 1991).
Serine Biosynthesis and Transport Defects :
- This paper reviews the metabolic and transport pathways of l-serine, highlighting its importance in neurological function and the potential therapeutic role of l-serine in certain genetic disorders. The study underscores l-serine's significance in biomedical research and potential clinical applications (El-Hattab, 2016).
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-GCCOVPGMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.071 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Serine-13C3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-[4-(aminomethyl)-2-fluorophenoxy]-4-methoxybenzoate](/img/structure/B8081307.png)
![[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]amine hydrochloride](/img/structure/B8081311.png)
![6-Methoxy-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B8081317.png)
![Acetic acid;(6-methylsulfonyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine;hydrochloride](/img/structure/B8081322.png)
![2-Morpholin-4-yl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8081323.png)

![3,3'-[Ethane-1,2-diylbis(thio)]bis(1H-1,2,4-triazol-5-amine)](/img/structure/B8081329.png)



![2,3,5,6-tetradeuterio-4-[2-[(2R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B8081370.png)